1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride
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Overview
Description
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.
Methylation: The tetrahydroisoquinoline undergoes methylation to introduce the dimethyl groups at the 1-position.
Hydroxylation: The next step involves the hydroxylation of the 6 and 7 positions to introduce the diol functionality.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the dimethyl and diol groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar to the compound of interest but without the dimethyl groups.
Uniqueness
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is unique due to the presence of both dimethyl and diol groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)8-6-10(14)9(13)5-7(8)3-4-12-11;/h5-6,12-14H,3-4H2,1-2H3;1H |
InChI Key |
SZYGJDCAXBTSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C.Cl |
Origin of Product |
United States |
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